molecular formula C8H15ClN4 B12228119 2-(1-Methyltriazol-4-yl)piperidine;hydrochloride

2-(1-Methyltriazol-4-yl)piperidine;hydrochloride

Cat. No.: B12228119
M. Wt: 202.68 g/mol
InChI Key: RSGKDMLUXPPQND-UHFFFAOYSA-N
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Description

Bis(2-(1-methyl-1H-1,2,3-triazol-4-yl)piperidine) trihydrochloride: is a chemical compound that features a unique structure combining piperidine and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-(1-methyl-1H-1,2,3-triazol-4-yl)piperidine) trihydrochloride typically involves a multi-step processThis reaction is highly efficient and produces the triazole ring in high yield .

Industrial Production Methods: Industrial production of this compound may involve scaling up the CuAAC reaction under controlled conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Bis(2-(1-methyl-1H-1,2,3-triazol-4-yl)piperidine) trihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with different functional groups .

Scientific Research Applications

Chemistry: In chemistry, bis(2-(1-methyl-1H-1,2,3-triazol-4-yl)piperidine) trihydrochloride is used as a ligand in coordination chemistry. It forms stable complexes with various metal ions, which can be utilized in catalysis and material science .

Biology: In biological research, this compound is studied for its potential as a bioorthogonal reagent. Its ability to undergo “click” reactions makes it useful for labeling and tracking biomolecules in living systems .

Medicine: In medicine, the compound is explored for its potential therapeutic applications. It may serve as a scaffold for drug development, particularly in designing molecules that target specific enzymes or receptors .

Industry: In the industrial sector, bis(2-(1-methyl-1H-1,2,3-triazol-4-yl)piperidine) trihydrochloride is used in the synthesis of advanced materials, including polymers and dendrimers. Its unique structure imparts desirable properties to these materials, such as enhanced stability and functionality .

Mechanism of Action

The mechanism of action of bis(2-(1-methyl-1H-1,2,3-triazol-4-yl)piperidine) trihydrochloride involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, forming stable complexes that can modulate the activity of enzymes or receptors. Additionally, the piperidine ring can interact with biological membranes, influencing cellular processes .

Comparison with Similar Compounds

Uniqueness: Bis(2-(1-methyl-1H-1,2,3-triazol-4-yl)piperidine) trihydrochloride is unique due to its combination of piperidine and triazole rings, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and undergo “click” reactions makes it a versatile compound in various applications .

Properties

Molecular Formula

C8H15ClN4

Molecular Weight

202.68 g/mol

IUPAC Name

2-(1-methyltriazol-4-yl)piperidine;hydrochloride

InChI

InChI=1S/C8H14N4.ClH/c1-12-6-8(10-11-12)7-4-2-3-5-9-7;/h6-7,9H,2-5H2,1H3;1H

InChI Key

RSGKDMLUXPPQND-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=N1)C2CCCCN2.Cl

Origin of Product

United States

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